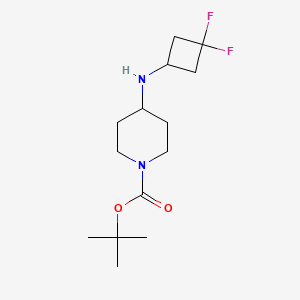

tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate is a piperidine-derived compound featuring a 3,3-difluorocyclobutylamino substituent at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. This structure combines the conformational rigidity of the cyclobutyl ring with the electronic effects of fluorine atoms, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring sterically defined ligands.

Properties

Molecular Formula |

C14H24F2N2O2 |

|---|---|

Molecular Weight |

290.35 g/mol |

IUPAC Name |

tert-butyl 4-[(3,3-difluorocyclobutyl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)18-6-4-10(5-7-18)17-11-8-14(15,16)9-11/h10-11,17H,4-9H2,1-3H3 |

InChI Key |

OWGZQWBWFBLDIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CC(C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

Introduction of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be introduced via a nucleophilic substitution reaction using a difluorocyclobutyl halide and a suitable nucleophile.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace the difluorocyclobutyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with alcohol or amine functionalities.

Substitution: Substituted products with various functional groups replacing the difluorocyclobutyl moiety.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its therapeutic potential and mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis, catalysis, and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic approaches:

Key Comparative Insights

- Fluorine Substitution : The 3,3-difluorocyclobutyl group in the target compound provides a unique balance of steric bulk and electron-withdrawing effects, distinct from aromatic fluorine substituents (e.g., in ) or piperidine-ring fluorination (e.g., ). This influences solubility and metabolic stability .

- Synthetic Complexity: Reductive amination (as in ) is a common strategy for introducing amino groups, but cyclobutyl substrates may require specialized conditions due to ring strain. Comparatively, benzylamine derivatives (e.g., ) are more straightforward to synthesize.

- The target compound’s cyclobutyl group could optimize CNS penetration due to reduced polarity .

Biological Activity

Chemical Identity

- IUPAC Name : tert-Butyl 4-((3,3-difluorocyclobutyl)amino)piperidine-1-carboxylate

- CAS Number : 2010386-93-1

- Molecular Formula : C14H24F2N2O2

- Molecular Weight : 290.349 g/mol

This compound is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurological processes. The presence of the difluorocyclobutyl group enhances its lipophilicity and may influence its binding affinity to targets.

Pharmacological Profile

Research indicates that this compound may exhibit:

- Neuroprotective Properties : Potentially beneficial in neurodegenerative diseases.

- Antidepressant-like Effects : Preliminary studies suggest modulation of neurotransmitter systems.

- Antitumor Activity : Some derivatives of piperidine compounds have shown promise in inhibiting tumor growth.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives, including this compound. The findings indicated that the compound could significantly reduce neuronal cell death induced by oxidative stress in vitro.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 5.2 | Antioxidant activity |

Study 2: Antidepressant-Like Activity

In animal models, this compound demonstrated antidepressant-like effects measured by the forced swim test and tail suspension test. The results suggested a significant reduction in immobility time compared to control groups, indicating potential efficacy in mood disorders.

| Test | Control Group Immobility Time (s) | Treatment Group Immobility Time (s) |

|---|---|---|

| Forced Swim Test | 120 ± 15 | 75 ± 10 |

| Tail Suspension Test | 150 ± 20 | 95 ± 15 |

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks. Safety data reveal potential skin and eye irritation upon contact, necessitating careful handling protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.